molecular formula C16H16O2 B12545862 2-Propanone, 1-phenyl-3-(phenylmethoxy)- CAS No. 144018-68-8

2-Propanone, 1-phenyl-3-(phenylmethoxy)-

Cat. No.: B12545862
CAS No.: 144018-68-8
M. Wt: 240.30 g/mol
InChI Key: WBJWXQJHHYENGV-UHFFFAOYSA-N
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Description

2-Propanone, 1-phenyl-3-(phenylmethoxy)- is an organic compound with the molecular formula C16H16O2. It is a derivative of acetone where one of the hydrogen atoms is replaced by a phenyl group and another by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, benzyl chloride reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-phenyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Propanone, 1-phenyl-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-phenyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenyl and phenylmethoxy groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl ketone: Similar in structure but with different substituents.

    3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of a phenylmethoxy group.

Uniqueness

2-Propanone, 1-phenyl-3-(phenylmethoxy)- is unique due to the presence of both phenyl and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

144018-68-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenyl-3-phenylmethoxypropan-2-one

InChI

InChI=1S/C16H16O2/c17-16(11-14-7-3-1-4-8-14)13-18-12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

WBJWXQJHHYENGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)COCC2=CC=CC=C2

Origin of Product

United States

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